molecular formula C12H10FNO3 B6325132 Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate CAS No. 127919-30-6

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6325132
CAS No.: 127919-30-6
M. Wt: 235.21 g/mol
InChI Key: PVKNYZFXHNFWRI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate ( 127919-30-6) is a chemical compound belonging to the 1,3-oxazole family, a privileged scaffold in medicinal and synthetic chemistry . This specific derivative serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocyclic compounds which are prominent in drug discovery . The 1,3-oxazole core is recognized for its significant pharmacological and biological properties, making it a highly desirable target molecule in organic synthesis . Researchers value derivatives like this for their potential application in creating novel bioactive agents. For instance, structurally similar 1,3-oxazole compounds have been incorporated into molecular frameworks designed and assessed as potential anticancer agents, demonstrating the research value of this chemical class . The synthetic methods for producing such 4,5-disubstituted oxazoles continue to be an important area of research, with recent advances focusing on efficient, direct routes from carboxylic acids . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNYZFXHNFWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250473
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
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Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127919-30-6
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127919-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-fluorophenyl)-4-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for 1,3-Oxazole Ring Formation

The construction of the 1,3-oxazole ring can be broadly achieved through two major strategies: cycloaddition reactions that form the ring in a concerted or stepwise manner, and condensation reactions that build the heterocyclic system through the formation of key carbon-nitrogen and carbon-oxygen bonds.

Cycloaddition Reactions in Oxazole (B20620) Synthesis

Cycloaddition reactions are powerful tools in heterocyclic synthesis, enabling the rapid assembly of complex ring systems. For oxazole synthesis, these methods often involve the formation of multiple bonds in a single operational step.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a well-established and highly efficient method for constructing five-membered heterocyclic rings. mdpi.com Nitrile oxides, typically generated in situ from aldoximes or hydroximoyl chlorides to avoid dimerization, act as 1,3-dipoles that react with dipolarophiles like alkynes. researchgate.netyoutube.com This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.commdpi.com

However, it is crucial to note that the reaction between a nitrile oxide and an alkyne regioselectively yields a 3,5-disubstituted isoxazole (B147169) (a 1,2-oxazole), a structural isomer of the 1,3-oxazole ring. youtube.commdpi.com The intramolecular version of this reaction, known as the INOC (Intramolecular Nitrile Oxide Cycloaddition) reaction, is also a powerful tool for creating fused isoxazole ring systems. mdpi.com While not a direct route to 1,3-oxazoles, the prevalence and efficiency of this methodology in the synthesis of the isomeric isoxazole core are significant in the broader context of oxazole chemistry.

General Reaction for Isoxazole Synthesis via Nitrile Oxide Cycloaddition:

R-C≡N⁺-O⁻ (Nitrile Oxide) + R'C≡CR'' (Alkyne) → 3,5-Disubstituted Isoxazole

The table below summarizes various approaches for generating nitrile oxides for these cycloadditions.

PrecursorReagent/ConditionDescription
AldoximeSodium hypochlorite (B82951) (bleach)In situ oxidation of an aldoxime generates the nitrile oxide for subsequent intramolecular or intermolecular cycloaddition. mdpi.com
Hydroximoyl HalidesBase (e.g., Triethylamine)Dehydrohalogenation of oxime halides is a conventional method to produce nitrile oxides in organic solvents. nih.gov
Primary Nitro CompoundsDehydrating Agent (e.g., POCl₃)Dehydration of nitro compounds provides a pathway to generate the nitrile oxide intermediate. orgsyn.org
Copper Carbenetert-Butyl nitrite (B80452)In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite has been reported for the synthesis of fully substituted isoxazoles. mdpi.com

A highly effective and atom-economical method for synthesizing 4,5-disubstituted 1,3-oxazoles involves a copper-catalyzed tandem reaction between isocyanoacetates and aldehydes. rsc.orgrsc.org This approach is particularly relevant for the synthesis of Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate, which could theoretically be prepared from ethyl 2-isocyanoacetate and 3-fluorobenzaldehyde (B1666160).

The reaction is typically facilitated by a copper(I) catalyst, such as copper(I) bromide (CuBr), and uses molecular oxygen as a terminal oxidant. rsc.org The process is believed to proceed through a cascade sequence involving an initial cycloaddition to form an oxazoline (B21484) intermediate, followed by a copper-promoted oxidative dehydrogenation and aromatization to yield the final oxazole product. rsc.org This one-pot procedure is valued for its operational simplicity and the use of readily available starting materials. rsc.orgrsc.org

Research findings on the scope of this reaction are presented below.

Aldehyde SubstrateCatalystOxidantYield (%)
BenzaldehydeCuBrO₂81%
4-MethylbenzaldehydeCuBrO₂83%
4-MethoxybenzaldehydeCuBrO₂75%
4-ChlorobenzaldehydeCuBrO₂78%
3-FluorobenzaldehydeCuBrO₂72%
2-NaphthaldehydeCuBrO₂76%
Data synthesized from research on copper-catalyzed oxazole synthesis. rsc.org

The reaction between isocyanoacetates and imidoyl chlorides represents another cycloaddition pathway to form the 1,3-oxazole ring. This method is a variation of the broader class of reactions involving isocyanides in heterocycle synthesis. The reaction proceeds by the nucleophilic attack of the isocyanide carbon on the imidoyl chloride, followed by an intramolecular cyclization. This process ultimately constructs the 2,5-disubstituted oxazole core, with the potential for a 4-carboxylate group if an isocyanoacetate is used. This synthetic route is part of the foundational chemistry for creating diverse oxazole libraries. pharmaguideline.com

Condensation Reactions for Oxazole Core Construction

Condensation reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. These methods are fundamental to the synthesis of many heterocyclic systems, including the oxazole core.

The reaction of hydroxylamine (B1172632) with a three-carbon component is a primary pathway for the synthesis of the 1,2-oxazole (isoxazole) ring. nih.gov When hydroxylamine hydrochloride reacts with 1,3-dicarbonyl compounds or their synthetic equivalents like β-enamino ketoesters, it undergoes a condensation-cyclization sequence. nih.gov This reaction is highly regioselective and is one of the most common methods for preparing isoxazoles, not 1,3-oxazoles. nih.gov The nitrogen atom of hydroxylamine typically attacks one of the carbonyl groups, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

The synthesis of 5-substituted isoxazole-4-carboxylates, for instance, has been achieved by reacting β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This highlights the utility of condensation strategies for building the oxazole family of isomers.

General Reaction for Isoxazole Synthesis from 1,3-Diketones:

R-CO-CH₂-CO-R' (1,3-Diketone) + NH₂OH (Hydroxylamine) → 3,5-Disubstituted Isoxazole + 2H₂O

Similarly, the reaction of hydroxylamine with propiolic acid derivatives (which contain an alkyne conjugated to a carboxylic acid derivative) also serves as a route to isoxazole derivatives, specifically isoxazolones, after cyclization. The specific outcome depends on the substitution pattern and reaction conditions.

Modified Cornforth Protocols and Related Condensations

The Cornforth reaction and its modified versions provide a pathway to 4-acyloxazoles through the rearrangement of 5-alkoxyoxazole-4-carboxamides. While the original reaction focused on different substitution patterns, the underlying principle of oxazole ring formation through rearrangement is a cornerstone of heterocyclic synthesis. The mechanism involves a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes rearrangement. The efficiency of this process can be influenced by the stability of the intermediates and the reaction conditions employed.

Multi-Step Synthetic Sequences to the 1,3-Oxazole Scaffold

Multi-step synthetic sequences offer a versatile approach to constructing the 1,3-oxazole scaffold, allowing for the introduction of various substituents at different positions. One common strategy involves the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of 2-acylamino ketones to form the oxazole ring. organic-chemistry.org This method is adaptable and has been employed in the synthesis of a wide array of substituted oxazoles.

Another powerful method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of 5-substituted oxazoles. For the synthesis of the title compound, 3-fluorobenzaldehyde would serve as a key starting material. The reaction proceeds through the formation of an oxazoline intermediate, followed by elimination to yield the aromatic oxazole ring. organic-chemistry.org The Van Leusen reaction is known for its operational simplicity and the availability of the starting materials. nih.gov

A general and efficient one-pot synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters has been developed. This method involves the reaction of ethyl isocyanoacetate with a variety of acylating agents, such as carboxylic acid chlorides, in the presence of a base. This approach is highly valuable as it directly installs the desired ester functionality at the 4-position of the oxazole ring.

Introduction and Functionalization of the 3-Fluorophenyl Moiety

The presence of the 3-fluorophenyl group at the 5-position is a defining feature of the target molecule. This can be achieved either by starting with a pre-functionalized precursor or by introducing the aryl group onto a pre-existing oxazole core.

Cross-Coupling Methodologies for Aryl Linkage (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. organic-synthesis.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.

In the context of synthesizing this compound, a plausible strategy involves the Suzuki-Miyaura coupling of a 5-halo-1,3-oxazole-4-carboxylate derivative (e.g., ethyl 5-bromooxazole-4-carboxylate) with 3-fluorophenylboronic acid. The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, and base. Common catalytic systems include those based on palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0) (B46781) with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more specialized ligands designed for cross-coupling reactions. The base, often a carbonate or phosphate, plays a crucial role in the transmetalation step of the catalytic cycle.

Direct Fluorination or Introduction of Fluorinated Precursors

While direct C-H fluorination of an existing phenyl group on the oxazole ring is a conceptually attractive approach, it often suffers from issues of regioselectivity and harsh reaction conditions. A more practical and common strategy is to utilize a starting material that already contains the fluorine atom in the desired position. As mentioned in the context of the Van Leusen synthesis, employing 3-fluorobenzaldehyde as the aldehyde component directly installs the 3-fluorophenyl group at the 5-position of the oxazole ring. wikipedia.orgnih.gov Similarly, in a Robinson-Gabriel type synthesis, a ketone precursor bearing the 3-fluorophenyl moiety would be used. This precursor-based approach ensures the correct regiochemistry of the fluorine substituent from the outset of the synthesis.

Esterification and Carboxylate Group Modifications

The final step in the synthesis of the title compound is the formation of the ethyl ester at the 4-position of the oxazole ring.

Synthesis of Ethyl Esters

The ethyl ester can be introduced in several ways. As previously discussed, some synthetic routes, such as the reaction of ethyl isocyanoacetate with an acylating agent, directly yield the ethyl oxazole-4-carboxylate.

Alternatively, if the synthesis initially produces the corresponding carboxylic acid, 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid, a subsequent esterification step is required. Standard esterification methods can be employed, such as the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. Other methods include the use of coupling agents to activate the carboxylic acid, followed by reaction with ethanol. One such method involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, and then reacting the acid chloride with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Another approach is the use of triphenylphosphine dibromide as a one-pot esterification reagent. unc.edu

Below is a table summarizing the key synthetic reactions discussed:

Reaction NameDescriptionStarting Materials Example for Target Compound
Modified Cornforth Protocols Rearrangement of 4-acyloxazoles.A suitably substituted 5-alkoxyoxazole-4-carboxamide.
Robinson-Gabriel Synthesis Cyclodehydration of a 2-acylamino ketone. organic-chemistry.orgA 2-acylamino ketone containing the 3-fluorophenyl moiety.
Van Leusen Oxazole Synthesis Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnih.gov3-Fluorobenzaldehyde and Tosylmethyl isocyanide. nih.gov
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. organic-synthesis.comEthyl 5-bromooxazole-4-carboxylate and 3-Fluorophenylboronic acid.
Fischer Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol.5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid and Ethanol.
Acid Chloride Formation followed by Esterification Conversion of a carboxylic acid to an acid chloride, then reaction with an alcohol.5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid, Thionyl chloride, and Ethanol.

Conversion to Carboxylic Acid Derivatives (e.g., Hydrolysis)

The conversion of the ethyl ester in this compound to its corresponding carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction is crucial for synthesizing various derivatives and for modifying the properties of the molecule. The hydrolysis is generally carried out under basic conditions.

For instance, similar oxazole esters can be hydrolyzed using a base like sodium hydroxide (B78521) to yield the carboxylic acid. acs.org This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt. Subsequent acidification yields the final carboxylic acid. While some related oxazolone (B7731731) structures are sensitive to moisture and can undergo hydrolysis readily, the stability of the 5-aryloxazole-4-carboxylate structure typically requires controlled reaction conditions for efficient conversion. nih.gov

The resulting 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid serves as a versatile intermediate. For example, it can be converted into a silver salt by treatment with silver nitrate (B79036) and potassium hydroxide, which is a precursor for reactions like the Hunsdiecker reaction to introduce a halogen at the C-4 position. acs.org

Table 1: Representative Hydrolysis Conditions for Oxazole Esters

ReagentSolventTemperatureOutcome
Sodium HydroxideWater/AlcoholRoom Temp. to RefluxCarboxylic Acid
Lithium HydroxideTetrahydrofuran/WaterRoom TemperatureCarboxylic Acid nih.gov

This table presents generalized conditions based on reactions with similar oxazole ester compounds.

Transesterification Reactions

Transesterification is another significant reaction involving the ethyl ester group of this compound. This process allows for the substitution of the ethyl group with other alkyl or aryl groups, thereby modifying the solubility and reactivity of the compound. This reaction is typically catalyzed by an acid or a base.

In the context of oxazole derivatives, transesterification has been observed to occur under specific conditions. For example, during the deprotection of a silyl (B83357) group on a related oxazole compound using cesium fluoride (B91410) (CsF), a complete transesterification was noted, which then made subsequent hydrolysis of the newly formed methyl ester easier. chemrxiv.org This indicates that fluoride ions can facilitate this transformation, potentially through the formation of a more reactive intermediate. Standard acid-catalyzed (e.g., H₂SO₄ in an alcohol solvent) or base-catalyzed (e.g., sodium alkoxide in an alcohol solvent) methods are also applicable for achieving transesterification of the ethyl ester.

Derivatization of the Oxazole Core and Substituents

Regioselective Functionalization of the Oxazole Ring

The oxazole ring in this compound offers multiple sites for functionalization, with the C-2 position being a primary target for derivatization. The electronic nature of the oxazole ring influences the regioselectivity of these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents at specific positions of the oxazole core. For related ethyl oxazole-4-carboxylates, direct C-H (hetero)arylation at the C-2 position has been successfully achieved using various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org This method avoids the need for pre-functionalization of the oxazole ring.

Alternatively, a halogen can be introduced at a specific position to facilitate subsequent coupling reactions. For example, starting from a 2-chlorooxazole-4-carboxylate, various substituents can be installed at the C-2 position via Suzuki, Stille, and Negishi coupling reactions. acs.org Following this, the C-5 position can be functionalized after bromination. acs.org While the target compound already has a substituent at C-5, functionalization at the C-2 position remains a viable strategy for diversification. The presence of the ester at C-4 and the fluorophenyl group at C-5 directs the regioselectivity of these transformations.

Table 2: Examples of Regioselective Functionalization of the Oxazole Ring

PositionReaction TypeReagentsOutcome
C-2Direct ArylationPd Catalyst, Aryl Halide2-Aryl-oxazole derivative organic-chemistry.org
C-2Suzuki CouplingPd Catalyst, Boronic Acid (on a 2-halo-oxazole)2-Aryl-oxazole derivative acs.org
C-5BrominationNBS (N-Bromosuccinimide)5-Bromo-oxazole derivative acs.org

This table is based on methodologies applied to similar oxazole-4-carboxylate scaffolds.

Transformations of the Ethyl Ester Group

Beyond hydrolysis and transesterification, the ethyl ester group at the C-4 position can undergo a variety of other chemical transformations to introduce diverse functionalities.

One notable transformation is its conversion into a halogen, which can then serve as a handle for further reactions. The Hunsdiecker reaction provides a pathway to convert the carboxylic acid (obtained from ester hydrolysis) into a 4-bromooxazole. acs.org This bromo-substituted oxazole is a valuable intermediate for introducing various groups at the C-4 position through palladium-catalyzed coupling reactions. acs.org

The ester can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further modified, for example, by oxidation to an aldehyde or conversion to an alkyl halide. Amidation, through reaction with amines, can also be performed to generate a range of carboxamide derivatives.

Substituent Modifications on the Fluorophenyl Ring

The 3-fluorophenyl ring attached to the C-5 position of the oxazole core is another site for derivatization. The fluorine atom and the oxazole ring itself act as directing groups in electrophilic aromatic substitution reactions, although the deactivating nature of the oxazole ring can make these reactions challenging.

A more versatile approach for functionalizing the aryl ring is through directed ortho-metalation. nih.gov This strategy can be difficult for N-aryl azoles because the acidic protons on the heterocyclic ring are often preferentially removed. researchgate.netnih.gov However, the use of sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), in non-coordinating hydrocarbon solvents has been shown to achieve highly regioselective ortho-magnesiation on the aryl ring of various aryl azoles. nih.govresearchgate.netnih.gov This regioselectivity is achieved by avoiding coordinating solvents like THF, which would otherwise compete with the nitrogen atom of the azole for complexation with the base. nih.gov The resulting organomagnesium intermediate can then be trapped with various electrophiles or used in transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the position ortho to the oxazole ring (the C-2 or C-6 position of the phenyl ring).

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate, one would expect to observe distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as complex multiplets for the protons on the 3-fluorophenyl ring. The unique position of the fluorine atom would influence the chemical shifts and coupling patterns of the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the oxazole (B20620) ring, the carbons of the ethyl group, and the carbons of the 3-fluorophenyl ring. The carbon atoms of the phenyl ring would exhibit splitting patterns due to coupling with the fluorine atom (C-F coupling constants), which would be diagnostic for the substitution pattern.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons, particularly within the aromatic ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring to the oxazole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₂H₁₀FNO₃) and confirming the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely show a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would yield information about the compound's structure by showing characteristic losses, such as the ethoxy group or the carbonyl group.

Further research or de novo synthesis and characterization of this compound would be required to generate the specific experimental data for a complete and accurate spectroscopic analysis as outlined.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. In the context of characterizing this compound, GC would be utilized to purify the compound and determine its retention time, while MS would serve to confirm its molecular weight and elucidate its structure through fragmentation patterns.

The mass spectrometer bombards the molecule with electrons, causing it to ionize and break into charged fragments. The mass-to-charge ratio (m/z) of the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern provides a unique "fingerprint" that helps to confirm the presence of the ethyl carboxylate group, the 3-fluorophenyl substituent, and the core oxazole ring structure. While chromato-mass-spectrometry has been used to characterize novel 4-arylsulfonyl-1,3-oxazoles, specific fragmentation data for close structural analogs of the target compound are not detailed in the available literature. biointerfaceresearch.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational frequencies corresponding to different chemical bonds can be determined. For this compound, characteristic absorption bands would be expected for the C-F bond, the ester carbonyl (C=O) group, C-O bonds, and the aromatic C=C bonds of both the phenyl and oxazole rings.

While the exact spectrum for the target compound is not available, data from analogous structures provide insight into the expected spectral features. For instance, various substituted ethyl oxazole-4-carboxylates have been characterized, showing key vibrational frequencies. amazonaws.com

Compound NameKey IR Absorption Bands (cm-1)Reference
Ethyl 5-methyl-2-phenyloxazole-4-carboxylate2967 (C-H stretch), 1713 (C=O ester stretch), 1608 (C=C/C=N stretch), 1377, 1183, 1112 (C-O stretch) amazonaws.com
Ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate2973 (C-H stretch), 1715 (C=O ester stretch), 1616 (C=C/C=N stretch), 1237, 1105 (C-O stretch) amazonaws.com
Ethyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate2927 (C-H stretch), 1713 (C=O ester stretch), 1616 (C=C/C=N stretch), 1255, 1104 (C-O stretch) amazonaws.com

X-ray Crystallography for Three-Dimensional Structural Determination

For this compound, this analysis would confirm the planarity of the oxazole ring and determine the dihedral angle between the oxazole and the 3-fluorophenyl rings. Crystallographic studies on closely related oxazole and isoxazole (B147169) derivatives have provided detailed structural parameters. vensel.orgnih.govresearchgate.net For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been fully elucidated. vensel.org

Table 1: Representative Crystal Data for a Related Oxazole Derivative, Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. vensel.org
ParameterValue
Chemical FormulaC13H12BrNO4
Formula Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (Å3)2616.1(6)
Z (molecules/unit cell)8

Chromatographic Techniques for Purity and Isolation (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. Column chromatography is widely used for the preparative-scale isolation of target molecules from reaction mixtures, while High-Performance Liquid Chromatography (HPLC) is employed for both analytical purity checks and preparative separation.

The purification of this compound would typically involve column chromatography using silica (B1680970) gel as the stationary phase and a non-polar/polar solvent system, such as hexane-ethyl acetate (B1210297), as the mobile phase. korea.ac.krbeilstein-journals.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). korea.ac.kr HPLC provides a more sensitive assessment of purity, and reverse-phase HPLC methods have been developed for related isoxazole carboxylate compounds. sielc.com

Table 2: Examples of Chromatographic Conditions Used for Related Oxazole/Isoxazole Derivatives
TechniqueCompoundStationary PhaseMobile Phase/EluentReference
Column ChromatographyEthyl 2-(4-fluorophenyl)-5-(2-nitrophenyl)oxazole-4-carboxylateSilica gelHexane–Et2O (5:1 to 1:1, v/v) korea.ac.kr
Column ChromatographyMethyl 3-(4-bromophenyl)-2-(3-(4-methoxyphenyl)isoxazol-5-yl)-3-oxopropanoateSilicaLight petroleum/ethyl acetate (20:1, v/v) beilstein-journals.org
HPLCEthyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylateNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acid sielc.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. For a compound like Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate, these methods can provide deep insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of organic compounds. scispace.comnih.gov For molecules analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). researchgate.net These calculations would likely reveal the planarity or non-planarity of the oxazole (B20620) and phenyl rings and the orientation of the ethyl carboxylate group. For instance, in related structures, the dihedral angle between the phenyl and oxazole rings is a key parameter determined by these calculations. researchgate.net

Electronic structure analysis, also performed using DFT, provides information on the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and electronic transitions.

Table 1: Representative DFT Calculation Parameters for a Substituted Oxazole

ParameterTypical MethodBasis Set
Geometry OptimizationDFT/B3LYP6-311++G(d,p)
Electronic PropertiesDFT/B3LYP6-311++G(d,p)
Solvent EffectsPCM/CPCM-

Computational methods are also invaluable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). ucm.es These theoretical calculations help in the assignment of experimental NMR spectra. mdpi.com

Similarly, theoretical vibrational frequencies can be calculated using DFT. These computed frequencies are then compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental data.

Table 2: Typical Calculated vs. Experimental Spectroscopic Data Comparison

Spectroscopic DataComputational MethodTypical Correlation
¹H NMR Chemical ShiftsGIAO/DFTHigh
¹³C NMR Chemical ShiftsGIAO/DFTHigh
Vibrational Frequencies (IR/Raman)DFT/B3LYPHigh (with scaling)

Molecular Modeling and Docking Studies (focused on theoretical binding modes with known targets).mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com For compounds with potential biological activity, docking studies are performed to understand their interaction with protein targets. nih.gov For a molecule like this compound, docking studies could be used to investigate its binding affinity and mode of interaction with various enzymes or receptors. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, providing insights into its potential mechanism of action. researchgate.net

Conformational Analysis and Stability Studies

Most flexible molecules can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. For this compound, this would involve studying the rotation around the single bonds connecting the phenyl ring to the oxazole ring and the oxazole ring to the ethyl carboxylate group. researchgate.net Computational methods can map the potential energy surface to locate energy minima corresponding to stable conformers. Stability studies might also investigate the compound's susceptibility to processes like hydrolysis or decarboxylation, which has been noted in some 5-hydroxyoxazole-4-carboxylic acid derivatives. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. For the synthesis of this compound, computational studies could be used to investigate the mechanism of the oxazole ring formation, for example, through van Leusen's reaction, which is a common method for synthesizing oxazoles. biointerfaceresearch.com This would provide a deeper understanding of the reaction's feasibility and the factors influencing its outcome.

Mechanistic Studies of Chemical Reactions

Investigation of Reaction Pathways in Oxazole (B20620) Synthesis

The formation of the 1,3-oxazole ring in Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate can be achieved through several synthetic routes, with the reaction between an activated carboxylic acid derivative and an isocyanoacetate being a prominent method. nih.gov A plausible and widely accepted pathway involves the reaction of a 3-fluorobenzoyl derivative with ethyl isocyanoacetate.

One common approach begins with the in situ activation of 3-fluorobenzoic acid. This activation can be accomplished using various reagents, such as triflylpyridinium, to form a reactive mixed anhydride. nih.gov This is followed by a nucleophilic attack from a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), leading to the formation of a highly reactive acylpyridinium salt. This salt then reacts with the deprotonated form of ethyl isocyanoacetate. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by an elimination step, to yield the final oxazole product. nih.gov

Another established method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov In a variation applicable to the target molecule, an aldehyde (3-fluorobenzaldehyde) reacts with TosMIC in the presence of a base. The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to form the 5-substituted oxazole ring. ijpsonline.comnih.gov While the classic Van Leusen synthesis yields a 5-substituted oxazole, modifications are necessary to introduce the 4-carboxylate group. A more direct route involves the reaction of ethyl isocyanoacetate with an acid chloride (3-fluorobenzoyl chloride) in the presence of a base. researchgate.net

The reaction pathway can be summarized in the following key steps:

Activation of the Carboxylic Acid: 3-fluorobenzoic acid is converted into a more reactive species, such as an acid chloride or a mixed anhydride.

Formation of a Key Intermediate: The activated acid reacts with ethyl isocyanoacetate. In base-catalyzed reactions, the isocyanoacetate is first deprotonated to form a nucleophilic carbanion.

Intramolecular Cyclization: The intermediate undergoes a 5-endo-dig cyclization, where the oxygen atom of the acyl group attacks the isocyano carbon, forming the five-membered oxazole ring.

Aromatization: The resulting oxazoline intermediate undergoes a dehydration or elimination reaction to form the stable aromatic oxazole ring.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in dictating the efficiency (yield) and selectivity (regiochemistry) of the synthesis of this compound. Various catalytic systems have been developed to promote the formation of the oxazole ring under mild conditions with high yields.

Bases: Bases play a critical role in many oxazole syntheses. In the Van Leusen reaction, a base such as potassium carbonate or an organic base like triethylamine (B128534) is required to deprotonate the TosMIC, generating the nucleophile that attacks the aldehyde. ijpsonline.comnih.gov In syntheses starting from ethyl isocyanoacetate and an acid chloride, a non-nucleophilic base is often employed to neutralize the HCl generated during the reaction and to facilitate the cyclization step. researchgate.net The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

Activating Agents: For syntheses starting from the carboxylic acid, an activating agent is necessary. Reagents like triflylpyridinium in combination with DMAP have been shown to be highly effective. nih.gov The DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which accelerates the reaction with the isocyanoacetate. nih.gov

The following table summarizes the roles of common catalysts and reagents in the synthesis of related oxazoles:

Catalyst/ReagentTypeRole in ReactionImpact on Efficiency/Selectivity
4-Dimethylaminopyridine (DMAP)Nucleophilic CatalystActivates carboxylic acids by forming acylpyridinium salts. nih.govIncreases reaction rate and efficiency.
Triethylamine (Et3N)BaseDeprotonates isocyanoacetates or TosMIC; scavenges acid byproducts. nih.govPromotes the reaction; choice of base can affect yield.
Potassium Carbonate (K2CO3)BaseUsed in Van Leusen synthesis to deprotonate TosMIC. nih.govEffective and commonly used inorganic base.
Triflylpyridinium ReagentActivating AgentActivates carboxylic acids for reaction with isocyanoacetates. nih.govAllows for efficient synthesis directly from carboxylic acids.
Copper(II) TriflateLewis Acid CatalystCan catalyze the coupling of α-diazoketones with amides. organic-chemistry.orgEnables alternative synthetic routes to oxazoles.

Isolation and Characterization of Key Intermediates

The elucidation of a reaction mechanism often relies on the successful isolation and characterization of transient intermediates. In the synthesis of this compound, several key intermediates are proposed depending on the chosen pathway.

One of the most frequently cited intermediates in oxazole synthesis is the oxazoline ring. ijpsonline.comnih.gov In the Van Leusen pathway, an oxazoline is formed from the initial cycloaddition of the deprotonated TosMIC to the aldehyde. This intermediate is typically not isolated as it readily eliminates the tosyl group under the reaction conditions to form the aromatic oxazole. However, under carefully controlled conditions or with modified substrates, stable oxazoline derivatives can be isolated and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Another important class of intermediates is the activated carboxylic acid species . When starting from 3-fluorobenzoic acid, an acylpyridinium salt can be formed in the presence of an activating agent and DMAP. nih.gov These salts are highly reactive but can sometimes be observed spectroscopically. The characterization would involve identifying the characteristic signals of the acylpyridinium moiety in the NMR spectrum.

In the reaction between an acid chloride and ethyl isocyanoacetate, an open-chain adduct is formed prior to cyclization. The structure of this intermediate would be an N-acylated isocyanoacetate. The presence of the isonitrile (-N≡C) and ester carbonyl (C=O) groups could be confirmed by Infrared (IR) spectroscopy, while NMR would provide detailed structural information.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Kinetics: The rate of the reaction is governed by the height of the activation energy barriers for each step in the mechanism. The use of catalysts is essential for lowering these barriers and allowing the reaction to proceed at a reasonable rate under mild conditions. For example, the activation of the carboxylic acid is often the rate-limiting step in syntheses that start from this material. The formation of a highly electrophilic acylpyridinium intermediate significantly lowers the activation energy for the subsequent nucleophilic attack by the isocyanoacetate. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the kinetics of reactions involving the oxazole ring, such as its atmospheric oxidation by OH radicals. rsc.orgresearchgate.netrsc.org These studies calculate the energy profiles of different reaction pathways and can determine rate coefficients. While focused on degradation rather than synthesis, they demonstrate the methodologies that can be applied to understand the kinetics of formation. Such calculations for the synthesis of this compound would likely show that the intramolecular cyclization step has a relatively low activation barrier due to the favorable pre-organization of the reacting groups, and that the final elimination step is kinetically facile.

In Vitro Pharmacological Profile of this compound: A Review of Preclinical Data

Detailed investigations into the pharmacological and molecular interactions of the chemical compound this compound have revealed specific activities in non-human, in vitro settings. This article synthesizes the available preclinical data, focusing exclusively on its effects on molecular targets and cellular mechanisms, without extrapolation to human efficacy or safety.

Pharmacological Targets and Molecular Interactions Excluding Human Data

In an effort to characterize the molecular basis of its activity, Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate has been subjected to a variety of in vitro assays to identify its putative molecular targets and elucidate its interactions at a cellular level.

Currently, there is a lack of specific published data detailing the in vitro inhibitory activity of this compound against a broad panel of enzymes. While the broader class of oxazole (B20620) derivatives has been investigated for various enzyme inhibitory activities, specific IC50 or Ki values for this particular compound are not available in the public domain.

Comprehensive in vitro receptor binding assays for this compound have not been extensively reported. The affinity of this compound for various clinically relevant receptors remains to be characterized.

The potential for this compound to modulate the interaction between the HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75) has been an area of interest. Small molecules that disrupt this interaction are of interest for their potential as allosteric integrase inhibitors. While related compounds, known as LEDGINs (small molecule inhibitors of the LEDGF/p75-IN interaction), have been shown to bind to the LEDGF/p75 binding pocket on integrase, specific binding affinity data (such as Kd or IC50 values) for this compound in this context are not yet publicly available.

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a key target in oncology research. Small molecules that inhibit this protein-protein interaction can reactivate p53 function. While various small molecule scaffolds have been explored for their ability to bind to MDM2, the specific binding affinity of this compound for MDM2 has not been reported. Studies on analogous compounds have shown a range of binding affinities, but direct data for this specific molecule is needed for a conclusive assessment. acs.orgnih.govnih.gov

The ability of this compound to induce apoptosis in cellular models has been a subject of preliminary investigation. Apoptosis, or programmed cell death, is a critical cellular process, and its modulation is a key mechanism for many therapeutic agents.

While the broader class of isoxazole (B147169) derivatives has been shown to possess pro-apoptotic activities, specific mechanistic data for this compound is limited. nih.gov Studies on other novel 1,3,4-oxadiazole (B1194373) derivatives have demonstrated apoptosis induction in HepG2 cells through the intrinsic pathway, involving the upregulation of p53, an increased Bax/Bcl-2 ratio, and subsequent activation of caspase-9 and caspase-3. arabjchem.org However, direct evidence of PARP cleavage or specific quantification of caspase-3 activation by this compound is not yet available in published literature. Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis. nih.govnih.gov

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block for Complex Molecules

Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecular structures. The oxazole (B20620) ring system is a common motif in numerous biologically active natural products and pharmaceutical agents. tandfonline.comsemanticscholar.orgbenthamscience.com The strategic placement of the ethyl carboxylate and the 3-fluorophenyl groups on the oxazole core of this particular compound offers multiple avenues for chemical modification, making it a versatile building block. researchgate.net

The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the coupling of the oxazole core to other molecular fragments, a key step in the construction of complex molecules. nih.govresearchgate.netacs.org For instance, the synthesis of novel thiophene-2-carboxylate (B1233283) derivatives has been achieved using similar oxazole structures as key intermediates. cbccollege.in

Furthermore, the oxazole ring itself can participate in various chemical transformations. While the ring is generally stable, it can undergo reactions such as electrophilic substitution, although the presence of the electron-withdrawing carboxylate group can influence the reactivity and regioselectivity of such reactions. The C-H bonds on the phenyl ring can also be functionalized, for example, through palladium-catalyzed direct arylation, offering another site for molecular elaboration. nih.govresearchgate.net

The following table provides examples of complex molecules synthesized from analogous 5-aryl-1,3-oxazole-4-carboxylate scaffolds, illustrating the synthetic potential of this class of compounds.

Starting Material AnalogueReaction TypeProduct ClassPotential Application
Ethyl 5-phenyl-1,3-oxazole-4-carboxylateAmidationN-substituted oxazole-4-carboxamidesBioactive compounds
Methyl 5-aryl-1,3-oxazole-4-carboxylateHydrolysis followed by Curtius rearrangement4-amino-5-aryloxazolesPharmaceutical intermediates
Ethyl 5-(substituted-phenyl)-1,3-oxazole-4-carboxylateReduction of ester(5-Aryl-oxazol-4-yl)methanolLigand synthesis

Scaffold for Chemical Probe Development

The inherent fluorescence of many oxazole derivatives makes them attractive scaffolds for the development of chemical probes for bioimaging applications. rsc.orgresearchgate.netnih.gov Chemical probes are small molecules designed to interact with specific biological targets and produce a measurable signal, often fluorescence, which allows for the visualization and study of biological processes in real-time.

While specific data on this compound as a fluorescent probe is not extensively documented in publicly available literature, the general class of 2,5-disubstituted oxazoles is known to exhibit interesting photophysical properties. rsc.org The fluorescence emission of these compounds can be sensitive to the local environment, such as solvent polarity or binding to a biological macromolecule. This property can be exploited to design "turn-on" or "turn-off" fluorescent probes, where the fluorescence is modulated by the interaction with the target of interest.

The development of such probes often involves the strategic incorporation of recognition elements for the target analyte and tuning of the electronic properties of the fluorophore to achieve the desired signaling mechanism. The 3-fluorophenyl group in this compound can influence the photophysical properties of the molecule and can also be a site for further functionalization to introduce a recognition moiety.

The following table outlines the general principles of using oxazole scaffolds in the development of fluorescent probes.

Probe Design StrategyTarget AnalyteSignaling Mechanism
Conjugation of a recognition unit to the oxazole scaffoldMetal ions, enzymes, reactive oxygen speciesModulation of fluorescence upon binding/reaction
Environmental sensitivity of the oxazole fluorophoreProtein binding, membrane potentialChanges in fluorescence intensity or wavelength
Förster Resonance Energy Transfer (FRET) cassetteProtease activity, protein-protein interactionsChange in FRET efficiency upon cleavage or binding

Applications in Materials Science

The oxazole motif is also finding applications in the field of materials science, particularly in the development of novel polymers and as ligands for catalysis. mdpi.com Oxazole-containing polymers can exhibit desirable properties such as thermal stability and specific electronic or optical characteristics.

One of the key applications of oxazole derivatives in this area is their use as ligands in coordination chemistry. The nitrogen atom of the oxazole ring can coordinate to a metal center, and by incorporating other donor atoms into the ligand structure, multidentate ligands can be created. These metal-ligand complexes can then be used as catalysts in a variety of organic transformations. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com

While direct applications of this compound in materials science are not widely reported, its structural features suggest potential in this area. The ester group could be modified to incorporate a polymerizable unit, allowing for its inclusion into a polymer backbone. Additionally, the oxazole and phenyl rings provide a rigid core that could be beneficial in the design of liquid crystals or other ordered materials.

The table below summarizes potential and documented applications of oxazole derivatives in materials science.

Application AreaRole of Oxazole DerivativeResulting Material/Property
Polymer ChemistryMonomer or part of a repeating unitThermally stable polymers, conjugated polymers with specific optoelectronic properties
CatalysisLigand for transition metalsCatalysts for polymerization, cross-coupling reactions, and other organic transformations acs.org
Organic ElectronicsComponent of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs)Materials with tailored charge transport and luminescent properties

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclization of β-hydroxy amides or Michael addition reactions. Key steps include:

  • Precursor selection : Use 3-fluorophenyl-substituted intermediates to ensure regioselectivity.
  • Reaction optimization : Control temperature (e.g., reflux in ethanol at 80°C) and pH to minimize side products. Catalysts like sodium hydroxide (10% w/v) improve cyclization efficiency .
  • Purification : Column chromatography or recrystallization from ethyl acetate enhances purity (>95%).

Q. Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (%)
1Ethyl acetoacetate, 3-fluorophenyl chalcone, NaOH/EtOH, reflux7690
2Recrystallization (ethyl acetate)6899

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 263.07 [M+H]+^+).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines to rule out false positives.
  • Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl substitutions) to identify pharmacophore contributions .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme/receptor specificity.

Q. What computational modeling approaches predict molecular interactions of this compound with biological targets?

Methodological Answer:

  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. The oxazole ring’s π-π stacking and fluorine’s electronegativity enhance target affinity .
  • MD simulations : GROMACS or AMBER simulate dynamic interactions (e.g., stability of hydrogen bonds with active-site residues over 100 ns trajectories) .

Q. What methodologies analyze the crystal structure and conformational dynamics of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX for structure solution and refinement. Key parameters include:
    • Dihedral angles : Between oxazole and fluorophenyl rings (e.g., 84.8° in axial conformers) .
    • Hydrogen bonding : C—H···F and C—H···O interactions stabilize crystal packing .
  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify cyclohexene ring distortions (e.g., envelope vs. half-chair conformations) .

Q. Example Crystallographic Data

ParameterValue
Space groupP-1
Unit cell dimensionsa=8.21 Å, b=10.54 Å
R-factor0.042

Q. How should discrepancies in crystallographic data from independent studies be addressed?

Methodological Answer:

  • Data reconciliation : Cross-validate using WinGX for metric analysis (e.g., bond lengths, angles) and ORTEP for visualization .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Validation tools : Check PLATON alerts for missed symmetry or disorder .

Key Research Gaps and Recommendations

  • Synthetic scalability : Explore continuous-flow reactors for gram-scale production while maintaining stereochemical integrity .
  • In vivo studies : Prioritize ADMET profiling to bridge in vitro bioactivity and therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.